IDF-11774 IDF-11774
Brand Name: Vulcanchem
CAS No.:
VCID: VC4732690
InChI: InChI=1S/C23H32N2O2/c1-24-6-8-25(9-7-24)22(26)16-27-21-4-2-20(3-5-21)23-13-17-10-18(14-23)12-19(11-17)15-23/h2-5,17-19H,6-16H2,1H3
SMILES: CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4
Molecular Formula: C23H32N2O2
Molecular Weight: 368.5 g/mol

IDF-11774

CAS No.:

Cat. No.: VC4732690

Molecular Formula: C23H32N2O2

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

IDF-11774 -

Specification

Molecular Formula C23H32N2O2
Molecular Weight 368.5 g/mol
IUPAC Name 2-[4-(1-adamantyl)phenoxy]-1-(4-methylpiperazin-1-yl)ethanone
Standard InChI InChI=1S/C23H32N2O2/c1-24-6-8-25(9-7-24)22(26)16-27-21-4-2-20(3-5-21)23-13-17-10-18(14-23)12-19(11-17)15-23/h2-5,17-19H,6-16H2,1H3
Standard InChI Key QGBBBLPWBSWERZ-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4
Canonical SMILES CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4

Introduction

Chemical and Pharmacological Properties of IDF-11774

Structural and Physicochemical Characteristics

IDF-11774 (CAS No. 1429054-28-3) is a small molecule with the molecular formula C23H32N2O2\text{C}_{23}\text{H}_{32}\text{N}_2\text{O}_2 and a molecular weight of 368.51 g/mol . Its solubility profile includes dissolution in dimethyl sulfoxide (DMSO) at 15 mg/mL (40.7 mM) and ethanol at 5 mg/mL (13.56 mM), while remaining insoluble in water . The compound’s stability allows for room-temperature storage and shipping, facilitating its use in experimental and potential clinical settings .

Table 1: Key Physicochemical Properties of IDF-11774

PropertyValue
Molecular FormulaC23H32N2O2\text{C}_{23}\text{H}_{32}\text{N}_2\text{O}_2
Molecular Weight368.51 g/mol
CAS Number1429054-28-3
Solubility (DMSO)15 mg/mL (40.7 mM)
Solubility (Ethanol)5 mg/mL (13.56 mM)
Purity≥95.37%

Mechanism of Action

IDF-11774 targets HIF-1α, a transcription factor critical for cellular adaptation to hypoxia, by dual mechanisms:

  • HSP70 Chaperone Inhibition: IDF-11774 binds to the allosteric pocket of heat shock protein 70 (HSP70), disrupting its chaperone activity and preventing HIF-1α refolding . This interaction accelerates proteasomal degradation of HIF-1α under hypoxic conditions .

  • Metabolic Reprogramming: The compound reduces extracellular acidification rate (ECAR) and oxygen consumption rate (OCR), indicative of suppressed glycolysis and mitochondrial respiration . This metabolic inhibition elevates intracellular oxygen tension, further promoting HIF-1α degradation .

Preclinical Efficacy in Cancer Models

In Vitro Anticancer Activity

In colorectal carcinoma HCT116 cells, IDF-11774 demonstrated an IC<sub>50</sub> of 3.65 μM for HIF-1α inhibition, effectively blocking hypoxia-induced HIF-1α accumulation . Key findings include:

  • Angiogenesis Suppression: Reduced expression of HIF-1 target genes VEGF and EPO, leading to inhibited capillary network formation in human umbilical vein endothelial cells (HUVECs) .

  • Metabolic Disruption: Decreased glucose uptake by 50% and ATP levels by 40% under low-glucose conditions (5.5 mM), sensitizing cells to metabolic stress .

  • AMPK/mTOR Pathway Activation: Elevated AMP/ATP ratio (2.5-fold increase) triggered AMPK phosphorylation, inhibiting mTOR signaling and downstream HIF-1α translation .

Table 2: Metabolic Effects of IDF-11774 in HCT116 Cells

ParameterChange vs. Control
NAD<sup>+</sup>↓ 60%
Lactate↓ 45%
ATP↓ 35%
AMP/ATP Ratio↑ 150%

In Vivo Tumor Growth Inhibition

IDF-11774 exhibited broad-spectrum efficacy in xenograft models:

  • Single-Agent Activity: Oral administration (50 mg/kg/day) induced 70% tumor regression in HCT116 colorectal cancer models . Similar efficacy was observed in A549 (KRAS-mutant) and PC-3 (PTEN-null) models, with tumor growth inhibition exceeding 60% .

  • Combination Therapy: Synergy with sunitinib (40% enhancement in efficacy) and sorafenib (35% enhancement) via concurrent targeting of angiogenesis and metabolism .

  • VHL-Independent Action: Significant suppression of Caki-1 (wild-type VHL) and 786-O (truncated VHL) renal cancer tumors, unlike traditional HIF inhibitors reliant on VHL status .

Metabolic and Molecular Consequences of HIF-1α Inhibition

Glycolytic Pathway Suppression

IDF-11774 reduced lactate production by 45% and extracellular acidification rate (ECAR) by 50%, indicating impaired glycolysis . Concurrently, glucose transporter GLUT1 expression decreased by 60%, limiting substrate availability for energy production .

Mitochondrial Respiration Impairment

Oxygen consumption rate (OCR) declined by 40% in treated cells, coupled with a 30% reduction in ATP synthesis . These effects correlate with diminished levels of tricarboxylic acid (TCA) cycle intermediates, including citrate (↓50%) and α-ketoglutarate (↓45%) .

Redox Homeostasis Disruption

NADP<sup>+</sup> levels decreased by 55%, compromising NADPH-dependent antioxidant defenses and fatty acid synthesis . This redox imbalance synergized with metabolic stress to promote apoptosis in gastric cancer cells (MKN45, MKN74), as evidenced by 3-fold increases in caspase-3 activation .

Clinical Implications and Future Directions

Target Populations

IDF-11774 demonstrates promise in cancers with:

  • KRAS Mutations: 60% tumor growth inhibition in A549 lung adenocarcinoma .

  • PTEN Loss: 55% suppression in PC-3 prostate cancer models .

  • VHL Alterations: Efficacy independent of VHL status in renal carcinomas .

Combination Strategies

Preclinical data support pairing IDF-11774 with:

  • Kinase Inhibitors: Enhanced efficacy with sunitinib (angiogenesis inhibition) and lapatinib (HER2 targeting) .

  • Chemotherapy: Synergy with 5-fluorouracil in low-glucose microenvironments .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator